(S)-1-(2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)piperidine-4-carboxylic acid
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Description
(S)-1-(2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H28N2O5 and its molecular weight is 328.409. The purity is usually 95%.
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Biological Activity
(S)-1-(2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)piperidine-4-carboxylic acid, also known by its CAS number 23361-28-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C15H26N2O5 and features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the coupling of piperidine derivatives with Boc-protected amino acids. A common synthetic route includes the use of coupling agents such as HATU or DCC to facilitate amide bond formation. The yield of synthesized compounds generally ranges from 68% to 95%, depending on the reaction conditions and purity requirements .
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its role as an enzyme inhibitor and potential therapeutic agent.
Enzyme Inhibition
-
α-Glucosidase Inhibition :
- One study reported that related compounds exhibited significant inhibitory activity against yeast α-glucosidase, which is crucial for carbohydrate metabolism. The IC50 values for these compounds were noted to be around 78.2 µg/mL (0.24 mM), indicating moderate potency compared to standard inhibitors like Acarbose .
- The mechanism of inhibition is believed to involve competitive binding at the active site of the enzyme, thus delaying glucose absorption post-meal, which could be beneficial for managing diabetes.
-
DapE Inhibition :
- Another area of research has focused on the inhibition of DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), an enzyme critical in bacterial cell wall synthesis. Inhibitors targeting DapE could serve as novel antibiotics due to their selective toxicity towards bacteria .
- Preliminary data suggest that structural analogs of this compound may exhibit inhibitory effects against this enzyme, although specific IC50 values for this compound are yet to be established.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of related compounds:
- Diabetes Management : A clinical trial investigated the effects of α-glucosidase inhibitors in diabetic patients, highlighting the importance of such compounds in controlling postprandial blood glucose levels. The findings support further exploration into similar piperidine derivatives for diabetes management.
- Antibiotic Development : Research into DapE inhibitors has led to the identification of several lead compounds. These studies underscore the potential of piperidine derivatives as templates for developing new classes of antibiotics with unique mechanisms of action .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that this compound is highly soluble in various solvents, suggesting good bioavailability. However, further studies are required to assess its metabolic stability and toxicity profile in vivo .
Properties
IUPAC Name |
1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)12(17-15(22)23-16(3,4)5)13(19)18-8-6-11(7-9-18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIJKGAEWEICX-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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